

Acriflavine Hydrochloride: A Technical Guide for Nucleic Acid Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acriflavine hydrochloride*

Cat. No.: *B1501712*

[Get Quote](#)

Acriflavine hydrochloride, a fluorescent dye belonging to the acridine family, serves as a valuable tool for researchers and scientists in the staining and visualization of DNA and RNA. This technical guide provides an in-depth overview of its mechanism of action, fluorescence properties, experimental protocols, and safety considerations, tailored for professionals in research and drug development.

Core Principles and Mechanism of Action

Acriflavine hydrochloride is not a single entity but a mixture of acridine derivatives, primarily 3,6-diamino-10-methylacridinium chloride (the active acriflavine component) and 3,6-diaminoacridine (proflavine).^{[1][2]} Its utility as a nucleic acid stain stems from its ability to intercalate, or insert itself, between the adjacent base pairs of DNA and RNA.^{[3][4]} This interaction, which exhibits a high affinity for DNA, disrupts the normal helical structure and affects cellular processes like transcription and replication.^{[3][5]} The binding of acriflavine to DNA can be monitored by a characteristic red shift in its absorption spectrum.^[3]

While it binds to both DNA and RNA, its staining is reportedly limited to the more accessible euchromatin regions.^[3] This intercalation is the fundamental principle behind its application in fluorescence microscopy for visualizing cellular and mitochondrial DNA.^[5]

Caption: Mechanism of Acriflavine Intercalation into DNA.

Physicochemical and Fluorescence Properties

Acriflavine hydrochloride is typically a brownish-orange crystalline powder that is soluble in water, methanol, and DMSO.[1] Its key feature is its fluorescence, which varies depending on the solvent environment.

Table 1: Physicochemical Properties of Acriflavine Hydrochloride

Property	Description
Appearance	Brownish-orange to yellow crystalline powder[1]
Solubility	Freely soluble in water; soluble in methanol and DMSO[1]
Molecular Formula	$C_{14}H_{14}N_3Cl$ (Acriflavine component) & $C_{13}H_{11}N_3$ (Proflavine component)[1]

Table 2: Fluorescence Properties of Acriflavine in Various Solvents

Solvent	Excitation (λ_{ex}) Wavelength	Emission (λ_{em}) Wavelength
Methanol	424 nm	518 nm
Ethanol	426 nm	524 nm
Propanol	430 nm	512 nm
Butanol	430 nm	526 nm
Formamide	434 nm	524 nm
Glycerol	432 nm	540 nm
Water	416 nm	514 nm

Data sourced from Sigma-Aldrich product information.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are adapted from published methods for staining different types of cells.

Protocol 1: Staining of Meiotic Chromosomes in Fungi

This protocol is adapted from a Feulgen-type procedure and is particularly effective for staining fungal chromosomes.[\[7\]](#)

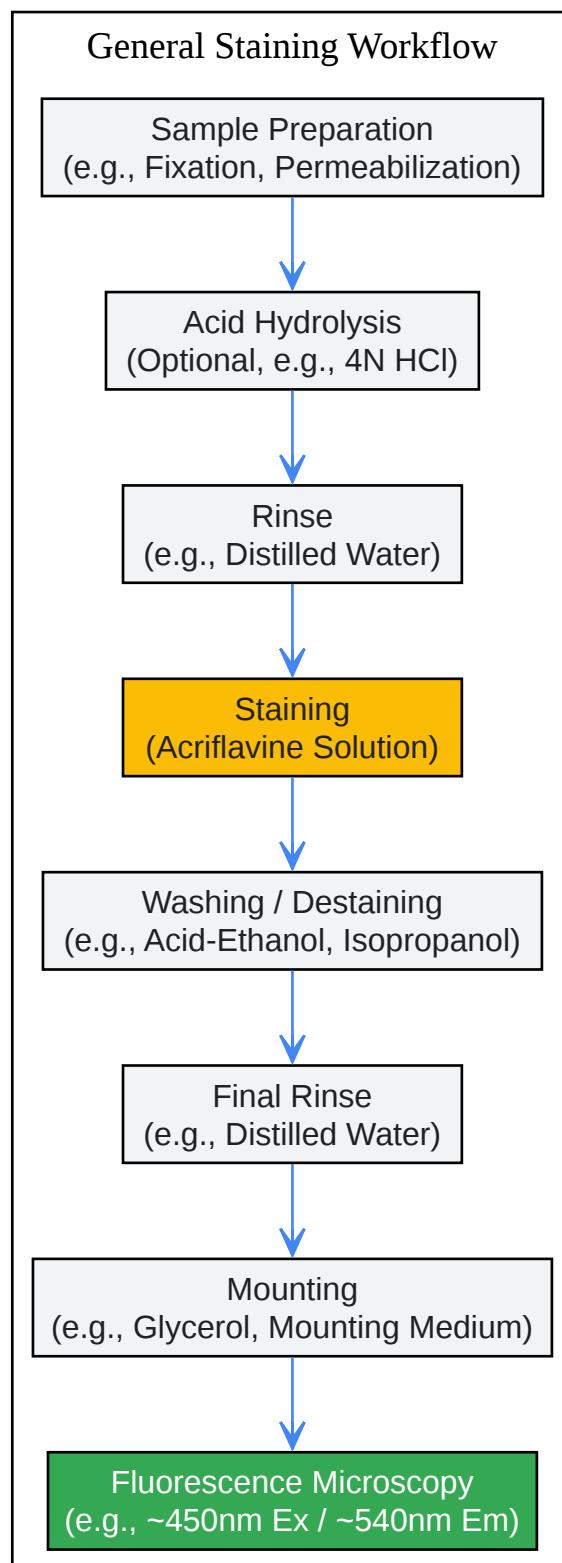
A. Materials:

- Acriflavine Staining Solution: 100-200 μ g/mL Acriflavine (Sigma) and 5 mg/mL $K_2S_2O_5$ in 0.1 N HCl.
- Hydrolysis Solution: 4 N HCl.
- Wash Solution: Concentrated HCl and 70% ethanol (2:98 v/v).
- Mounting Medium: 10% glycerol.

B. Procedure:

- Hydrolysis: Immerse unfixed samples (e.g., fungal perithecia) in 4 N HCl for 20-30 minutes at 30°C.
- Rinsing: Rinse the samples once with distilled water.
- Staining: Stain with the acriflavine solution for 20-30 minutes at 30°C.
- Washing: Wash the stained samples three times (3-5 minutes each) in the HCl-ethanol wash solution at 30°C to remove non-covalently bound stain.
- Final Rinse: Wash twice with distilled water.
- Mounting and Visualization: Dissect the sample in a drop of 10% glycerol on a microscope slide and squash under a coverslip. Examine with an epifluorescence microscope using an excitation filter around 450 nm and an emission filter around 540 nm.[\[7\]](#)

Protocol 2: Direct Staining of Marine Protists (Labyrinthulomycetes)


This protocol is modified from a method for the direct detection and enumeration of marine protists.[\[8\]](#)

A. Materials:

- Acriflavine Stock Solution: 0.5% acriflavine in distilled water.
- Acriflavine Working Solution: 0.05% acriflavine in 0.1 M citrate buffer (pH 3.0).
- Rinse Solution: Filter-sterilized artificial seawater.
- Destain Solution: 75% isopropyl alcohol.

B. Procedure:

- Sample Collection: Collect live cells (e.g., 100 μ L) on a 0.22 μ m membrane filter.
- Rinsing: Rinse the cells on the filter with sterile artificial seawater.
- Staining: Add 3-4 mL of the 0.05% acriflavine working solution to the cells and let stand for 4 minutes.
- Destaining: Apply a vacuum to drain the stain, and then add 2 mL of 75% isopropyl alcohol while maintaining the vacuum.
- Final Rinse: Once all the alcohol is drained, rinse the filter with sterile distilled water.
- Mounting and Visualization: Place the filter on a microscope slide, add a drop of water or immersion oil, and apply a coverslip. Visualize using epifluorescence microscopy with violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filters.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized Experimental Workflow for Acriflavine Staining.

Safety and Handling

Acriflavine hydrochloride requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[9][10]

A. Health Hazards:

- Acute Effects: Hazardous in case of skin contact (irritant), eye contact (irritant/corrosive), ingestion, and inhalation.[11] Eye contact can lead to corneal damage, while skin contact may cause inflammation.[11]
- Chronic Effects: Repeated or prolonged exposure can cause damage to the lungs and mucous membranes.[11]

B. Precautionary Measures:

- Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure safety showers and eyewash stations are accessible.[12]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or face shield).[9][12]
- Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]

C. First Aid:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11][13]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
- Ingestion: Rinse mouth with water. Call a poison center or physician if you feel unwell.[12][13]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

D. Storage:

- Store at 4°C or ambient temperature under desiccating conditions in a dry, cool, and well-ventilated place.^{[2][3]} Keep containers tightly closed.

This guide provides a comprehensive technical overview for the effective and safe use of **acriflavine hydrochloride** in nucleic acid staining applications. By understanding its properties and adhering to established protocols and safety measures, researchers can reliably employ this dye for high-quality fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Acriflavine hydrochloride, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 3. goldbio.com [goldbio.com]
- 4. mpbio.com [mpbio.com]
- 5. Acriflavine Hydrochloride Powder | AuSaMicS [ausamics.com]
- 6. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
- 7. fgsc.net [fgsc.net]
- 8. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
- To cite this document: BenchChem. [Acriflavine Hydrochloride: A Technical Guide for Nucleic Acid Staining]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1501712#acriflavine-hydrochloride-for-staining-dna-and-rna>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com